Methyl 3-((furan-2-ylmethyl)amino)propanoate

Descripción general

Descripción

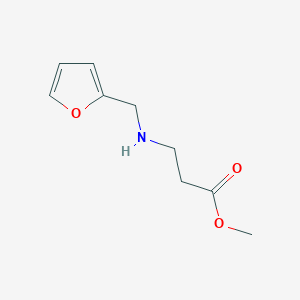

Methyl 3-((furan-2-ylmethyl)amino)propanoate is an organic compound that belongs to the class of esters It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an amino group that is further connected to a propanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((furan-2-ylmethyl)amino)propanoate typically involves the reaction of furan-2-carbaldehyde with methyl 3-aminopropanoate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Furan-2-carbaldehyde+Methyl 3-aminopropanoate→Methyl 3-((furan-2-ylmethyl)amino)propanoate

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethylamines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Methyl 3-((furan-2-ylmethyl)amino)propanoate has been investigated for its antimicrobial activity. Studies have shown that this compound exhibits significant inhibitory effects against several bacterial and fungal strains. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis and death.

Anticancer Potential

Research is ongoing to evaluate the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the growth of cancer cells through specific interactions with molecular targets involved in cell proliferation and apoptosis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the synthesis of more complex organic molecules, particularly heterocyclic compounds that are essential in pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis typically involves the reaction of furan-2-carbaldehyde with methyl 3-aminopropanoate under controlled conditions, often using catalysts to enhance yield and purity.

Material Science

In material science, this compound is explored for its potential in developing novel materials with unique properties. Its derivatives have been investigated for applications in conductive polymers and sensors, leveraging the electronic properties of the furan ring.

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent | Disruption of cell membranes; inhibition of cancer cell growth |

| Organic Synthesis | Building block for heterocyclic compounds | Used in pharmaceutical synthesis; versatile intermediate |

| Material Science | Development of conductive materials | Potential applications in sensors and polymers |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth rates, particularly against Gram-positive bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Synthesis of Derivatives

Another research focused on synthesizing derivatives of this compound to assess their biological activities. Several derivatives demonstrated enhanced potency against cancer cell lines compared to the parent compound, suggesting that structural modifications can lead to improved pharmacological profiles.

Mecanismo De Acción

The mechanism of action of Methyl 3-((furan-2-ylmethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Methyl 3-((thiophen-2-ylmethyl)amino)propanoate: Similar structure but with a thiophene ring instead of a furan ring.

Methyl 3-((pyridin-2-ylmethyl)amino)propanoate: Contains a pyridine ring, offering different electronic properties.

Methyl 3-((benzyl)amino)propanoate: Features a benzene ring, providing a different aromatic system.

Uniqueness: Methyl 3-((furan-2-ylmethyl)amino)propanoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

Methyl 3-((furan-2-ylmethyl)amino)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to an amino group and a propanoate ester. This structure is significant as it influences the compound's reactivity and interactions with biological targets. The presence of the furan ring imparts unique electronic properties that can enhance its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction is essential for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity

This compound has also been studied for its anticancer effects. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as Jurkat and A-431 cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and inhibition of cancer cell proliferation. For instance, one study reported that certain analogues exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 3-((thiophen-2-ylmethyl)amino)propanoate | Thiophene derivative | Moderate antimicrobial activity |

| Methyl 3-((pyridin-2-ylmethyl)amino)propanoate | Pyridine derivative | Enhanced anticancer properties |

| Methyl 3-((benzyl)amino)propanoate | Benzene derivative | Limited biological activity |

This compound stands out due to its potent biological activities linked to the furan moiety, which enhances its reactivity and interaction with biological systems.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various derivatives revealed that those containing the furan ring showed significant antibacterial activity against multi-drug resistant strains, with MIC values ranging from 46.9 μg/mL to 93.7 μg/mL .

- Anticancer Evaluation : In vitro tests on Jurkat cells demonstrated that this compound led to a marked increase in apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, providing insights into its binding affinity and potential efficacy in drug development .

Propiedades

IUPAC Name |

methyl 3-(furan-2-ylmethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFIQQVFTVFWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618509 | |

| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4063-31-4 | |

| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.